2-Cyclohexyl-2-hydroxyacetonitrile
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Overview
Description
2-Cyclohexyl-2-hydroxyacetonitrile is an optically active cyanohydrin with the molecular formula C8H13NO and a molecular weight of 139.198.
Biochemical Analysis
Biochemical Properties
2-Cyclohexyl-2-hydroxyacetonitrile is an optically active cyanohydrin that can be produced using the (S)-hydroxynitrile lyase from Manihot esculenta . It is involved in biochemical reactions with enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of varying dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-2-hydroxyacetonitrile can be synthesized using the (S)-hydroxynitrile lyase from Manihot esculenta. This enzyme catalyzes the formation of the cyanohydrin from cyclohexanone and hydrogen cyanide under mild conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the enzymatic synthesis route using (S)-hydroxynitrile lyase is a promising approach due to its efficiency and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst can be used for reduction.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Cyclohexyl-2-hydroxyacetonitrile exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as hydroxynitrile lyases, leading to the formation of various products. The exact pathways and molecular targets involved in its biological activity are still under investigation .
Comparison with Similar Compounds
- 2-Phenyl-2-hydroxyacetonitrile
- 2-Methyl-2-hydroxyacetonitrile
- 2-Benzyl-2-hydroxyacetonitrile
Comparison: 2-Cyclohexyl-2-hydroxyacetonitrile is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-cyclohexyl-2-hydroxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNKJTJSIQKWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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